(1)-3-Bromo-5-ethylfuran-2(5H)-one

Lipophilicity XLogP3 Drug-likeness

(±)-3-Bromo-5-ethylfuran-2(5H)-one (CAS 76508-26-4) is a racemic brominated furanone derivative characterized by a bromine atom at the 3-position and an ethyl substituent at the 5-position of the furan-2(5H)-one lactone ring. With a molecular formula of C₆H₇BrO₂ and a molecular weight of 191.02 g/mol, this compound belongs to the broader class of 2(5H)-furanones featuring bromine atoms on the heterocyclic ring, a family well-documented in the literature for synthetic and biological applications.

Molecular Formula C6H7BrO2
Molecular Weight 191.02 g/mol
CAS No. 76508-26-4
Cat. No. B12646655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1)-3-Bromo-5-ethylfuran-2(5H)-one
CAS76508-26-4
Molecular FormulaC6H7BrO2
Molecular Weight191.02 g/mol
Structural Identifiers
SMILESCCC1C=C(C(=O)O1)Br
InChIInChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3
InChIKeyKCGSSVQARQZECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-3-Bromo-5-ethylfuran-2(5H)-one (CAS 76508-26-4): A Racemic Brominated Furanone Building Block for Pharmaceutical Intermediate Synthesis


(±)-3-Bromo-5-ethylfuran-2(5H)-one (CAS 76508-26-4) is a racemic brominated furanone derivative characterized by a bromine atom at the 3-position and an ethyl substituent at the 5-position of the furan-2(5H)-one lactone ring. With a molecular formula of C₆H₇BrO₂ and a molecular weight of 191.02 g/mol, this compound belongs to the broader class of 2(5H)-furanones featuring bromine atoms on the heterocyclic ring, a family well-documented in the literature for synthetic and biological applications [1]. It is classified as a food additive ingredient and serves as an important synthetic intermediate in the preparation of γ-butenolides and structurally complex natural products [2].

Why Generic Substitution of (±)-3-Bromo-5-ethylfuran-2(5H)-one Fails: Alkyl Chain-Dependent Reactivity, Racemic Accessibility, and Regiochemical Fidelity


Interchanging (±)-3-bromo-5-ethylfuran-2(5H)-one with other brominated furanones—such as the 5-methyl, 5-propyl, or non-brominated 5-ethyl congeners—cannot be done without consequence. The length of the C5 alkyl chain directly modulates lipophilicity (XLogP3), steric environment, and solubility, which in turn governs reaction yields in downstream transformations like Sonogashira cross-coupling [1]. Furthermore, the racemic (±) nature of this compound provides a cost-effective, scalable alternative to single-enantiomer forms such as (S)-3-bromo-5-ethyl-2(5H)-furanone, which are required only for enantioselective syntheses . The specific 3-bromo regiochemistry also dictates reactivity in palladium-catalyzed coupling reactions, where 4-alkyl-3-bromo isomers exhibit distinct selectivity profiles [2].

Quantitative Differentiation Evidence for (±)-3-Bromo-5-ethylfuran-2(5H)-one (CAS 76508-26-4) Against Closest Analogs


Physicochemical Differentiation: XLogP3 Lipophilicity Balancing of C5 Ethyl vs. Methyl and Propyl Analogs

The computed XLogP3 value for (±)-3-bromo-5-ethylfuran-2(5H)-one is 2.0, representing an intermediate lipophilicity between the 5-methyl analog (3-bromo-5-methylfuran-2(5H)-one, XLogP3 ≈ 1.5) and the 5-propyl analog (3-bromo-5-propylfuran-2(5H)-one, XLogP3 > 2.5) [1]. This intermediate logP value positions the ethyl-substituted compound at an optimal balance for both aqueous solubility and membrane permeability, a critical parameter in pharmaceutical intermediate selection [2].

Lipophilicity XLogP3 Drug-likeness Permeability Solubility

Racemic vs. Enantiopure: Cost-Efficiency and Scalability of the (±) Form for Non-Stereoselective Synthesis

(±)-3-Bromo-5-ethylfuran-2(5H)-one (CAS 76508-26-4) is the racemic mixture, as indicated by the '(±)' stereochemical descriptor . In contrast, (S)-3-bromo-5-ethyl-2(5H)-furanone is available as a single enantiomer . For applications where stereochemistry at the C5 position is not critical—such as in the synthesis of achiral γ-butenolide intermediates—the racemic form offers significant cost and scalability advantages over the enantiopure variant, which requires chiral separation or asymmetric synthesis steps.

Racemic Enantiopure Cost-effectiveness Scalability Process chemistry

Synthetic Utility in Sonogashira Cross-Coupling: 5-Alkyl-3-bromo-2(5H)-furanones as Privileged Substrates for Natural Product Synthesis

5-Alkyl-3-bromo-2(5H)-furanones, including the ethyl-substituted variant, have been demonstrated as efficient substrates for Sonogashira cross-coupling reactions, enabling the rapid assembly of complex natural products such as isofugomycin, (S)-desoxyfugomycin, and fugomycin [1]. This reactivity distinguishes 3-bromo-5-alkyl-2(5H)-furanones from non-brominated 5-alkylfuran-2(5H)-ones, which cannot participate directly in these palladium-catalyzed coupling reactions without prior functionalization.

Sonogashira coupling Cross-coupling Natural product synthesis Fugomycin Isofugomycin

Regiochemical Integrity: 3-Bromo vs. 4-Bromo Substitution Pattern Dictates Cross-Coupling Selectivity

Palladium-catalyzed cross-coupling reactions with alkylboronic acids proceed with high regioselectivity on 3,4-dibromo-2(5H)-furanone to yield 4-alkyl-3-bromo-2(5H)-furanones in satisfactory yields. The 3-bromo substituent is retained, confirming that the 4-position reacts preferentially under Ag₂O-mediated conditions with PdCl₂(MeCN)₂ and AsPh₃ [1]. This regiochemical outcome is distinct from 4-bromo-5-alkyl-2(5H)-furanones, where the bromine is located at a different position and would lead to different substitution patterns in downstream products.

Regioselectivity Cross-coupling 4-alkyl-3-bromo-2(5H)-furanone Palladium catalysis Silver oxide

Food Additive Classification: A Regulatory Distinction Among Brominated Furanone Derivatives

(±)-3-Bromo-5-ethylfuran-2(5H)-one is classified under the 'Food additives' group with EINECS number 278-482-9, as recorded in multiple chemical procurement databases [1]. This regulatory classification distinguishes it from many other brominated furanones—such as (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones used as quorum-sensing inhibitors—which lack food-grade classification and are restricted to research or pharmaceutical applications [2]. The food additive designation implies that this compound has undergone safety evaluation and may be acceptable for use in food-contact or flavor-related applications.

Food additive Regulatory EINECS 278-482-9 Safety assessment JECFA

Optimal Application Scenarios for Procuring (±)-3-Bromo-5-ethylfuran-2(5H)-one (CAS 76508-26-4) Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Bioactive γ-Butenolide Natural Products via Sonogashira Cross-Coupling

When synthesizing γ-butenolide-containing natural products such as isofugomycin and fugomycin, (±)-3-bromo-5-ethylfuran-2(5H)-one serves as a direct substrate for Sonogashira coupling without additional pre-functionalization. The C5 ethyl substituent provides a balance of lipophilicity (XLogP3 = 2.0) that facilitates intermediate purification while maintaining reactivity [1]. The racemic form is cost-effective for total synthesis programs where the C5 stereochemistry does not need to be controlled.

Process Chemistry: Large-Scale Intermediate Production for Non-Chiral Pharmaceutical Building Blocks

For kilogram-scale production of pharmaceutical intermediates where stereochemistry at the furanone C5 position is irrelevant, the racemic (±) mixture offers substantial cost savings compared to single-enantiomer variants. The 3-bromo substituent retains regiochemical integrity under standard cross-coupling conditions, ensuring consistent product profiles in downstream chemistry [1].

Flavor and Fragrance Industry: Food-Grade Brominated Furanone Intermediate

As a compound classified under the 'Food additives' group (EINECS 278-482-9), (±)-3-bromo-5-ethylfuran-2(5H)-one is suitable for use in the synthesis of flavor and fragrance ingredients where food-grade regulatory status is mandatory. This distinguishes it from many structurally similar brominated furanones that lack food additive classification and are limited to non-ingestible applications [1].

SAR Programs: Intermediate Lipophilicity for Pharmacokinetic Property Optimization

In structure-activity relationship studies exploring the optimal alkyl chain length for membrane permeability, the ethyl-substituted bromofuranone (XLogP3 = 2.0) occupies a central position between the methyl (XLogP3 ≈ 1.5) and propyl (XLogP3 > 2.5) analogs. This makes it a logical starting point for medicinal chemistry optimization campaigns targeting balanced solubility and permeability [1].

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